An In-depth Technical Guide to Methyl 2-oxospiro[3.5]nonane-7-carboxylate: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to Methyl 2-oxospiro[3.5]nonane-7-carboxylate: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[3.5]nonane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings connected by a single common atom, have emerged as a particularly attractive structural motif. Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2]
The spiro[3.5]nonane framework, in particular, represents a versatile and underexplored scaffold with significant potential in drug discovery. Its unique topology allows for the precise orientation of functional groups in three-dimensional space, facilitating interactions with complex biological targets. While extensive research has been conducted on various derivatives, this guide focuses on the core physicochemical properties and synthetic considerations of a key representative, Methyl 2-oxospiro[3.5]nonane-7-carboxylate .
This document provides a comprehensive overview of this compound, including its predicted physicochemical characteristics, a discussion of potential synthetic strategies based on related structures, and an exploration of its potential applications in drug development.
Physicochemical Properties of Methyl 2-oxospiro[3.5]nonane-7-carboxylate
| Property | Predicted Value | Data Source/Method |
| Molecular Formula | C₁₁H₁₆O₃ | - |
| Molecular Weight | 196.24 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | ~280-300 °C at 760 mmHg | Estimated based on related structures |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Low solubility in water. | Inferred from structural analysis |
| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Computational Prediction |
| pKa | Not applicable (non-ionizable under physiological conditions) | Structural Analysis |
Note: The predicted values are for guidance and should be confirmed by experimental data.
Spectral Data Interpretation (Predicted)
The structural characterization of Methyl 2-oxospiro[3.5]nonane-7-carboxylate would rely on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and Mass spectra.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to be complex due to the spirocyclic nature of the molecule and the presence of multiple stereocenters. Key expected signals include:
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A singlet at approximately 3.7 ppm corresponding to the methyl ester protons (-OCH₃).
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A series of multiplets in the range of 1.5-2.8 ppm corresponding to the methylene protons of the cyclobutane and cyclohexane rings. The protons adjacent to the ketone and the ester will be shifted downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would provide valuable information about the carbon framework:
-
A signal for the ketone carbonyl carbon in the range of 200-210 ppm.
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A signal for the ester carbonyl carbon around 170-175 ppm.
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A signal for the spiro carbon atom.
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A signal for the methyl ester carbon (-OCH₃) at approximately 52 ppm.
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A series of signals in the aliphatic region for the carbons of the two rings.
IR (Infrared) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule:[7][8][9]
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A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester.
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Another strong absorption band around 1700-1720 cm⁻¹ due to the C=O stretching vibration of the ketone in the cyclobutane ring.
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C-H stretching vibrations for the sp³ hybridized carbons in the range of 2850-3000 cm⁻¹ .
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C-O stretching vibrations for the ester group in the region of 1100-1300 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern:
-
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (196.24).
-
Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the cleavage of the spirocyclic rings.
Synthetic Strategies
Caption: Retrosynthetic analysis for Methyl 2-oxospiro[3.5]nonane-7-carboxylate.
A key step in the synthesis would likely involve a [2+2] cycloaddition reaction to form the cyclobutane ring.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 2-oxospiro[3.5]nonane-7-carboxylate.
Exemplary Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol for the synthesis of Methyl 2-oxospiro[3.5]nonane-7-carboxylate, based on general synthetic methodologies.
Step 1: Synthesis of a Spiro[3.5]nonane Precursor
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To a solution of a suitable cyclohexyl-substituted alkene in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., TiCl₄) at low temperature (-78 °C).
-
Slowly add a ketene or ketene equivalent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Introduction of the Carboxylate Group
-
The spiro[3.5]nonane precursor can be functionalized at the 7-position of the cyclohexane ring through various methods, such as allylic bromination followed by displacement with a cyanide nucleophile and subsequent hydrolysis, or through directed metallation-carboxylation.
Step 3: Esterification
-
To a solution of the resulting carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, Methyl 2-oxospiro[3.5]nonane-7-carboxylate, by column chromatography or distillation.
Potential Applications in Drug Discovery
The spiro[3.5]nonane scaffold is of significant interest in drug discovery due to its ability to introduce conformational rigidity and three-dimensionality, which can lead to improved potency and selectivity.[10] Derivatives of this scaffold have been explored for a variety of therapeutic targets.
For instance, aza-spiro[3.5]nonane derivatives have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[11] The spirocyclic core plays a crucial role in orienting the substituents for optimal interaction with the receptor.
Furthermore, the introduction of an oxo group and a methyl ester provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The unique stereochemistry of Methyl 2-oxospiro[3.5]nonane-7-carboxylate can be exploited to develop highly selective inhibitors or modulators of various enzymes and receptors.
Conclusion
Methyl 2-oxospiro[3.5]nonane-7-carboxylate represents a valuable building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and materials science. While experimental data for this specific compound is limited, its physicochemical properties can be reliably predicted, and plausible synthetic routes can be designed based on established chemical principles. The insights provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the chemical space of spiro[3.5]nonane derivatives and harnessing their potential for the development of new therapeutic agents.
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